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Compound of Interest |

4'-Fluorospiro[cyclopropane-1,3'-
Compound Name:
indolin]-2'-one

CAS No.: 913720-11-3

Cat. No.: B1498121
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Executive Summary

This application note details the strategic synthesis of spiroindolinone-based podands, a class
of acyclic supramolecular hosts, utilizing 4'-fluorospiroindolinone as the core building block.

Spiroindolinones are privileged scaffolds in drug discovery, known for their ability to mimic
peptide turns and interact with proteins such as MDM2-p53. The incorporation of fluorine at the
C4' position (derived from 4-fluoroisatin) significantly alters the electronic properties of the
aromatic core, enhancing metabolic stability and lipophilicity. By functionalizing this core with
polyether or polyamine chains ("podand arms"), researchers can create ion-selective hosts or
improve the aqueous solubility and bioavailability of cytotoxic pharmacophores.

This guide provides a validated, step-by-step protocol for the multicomponent assembly of the
fluorinated core followed by chemoselective N-alkylation to generate the podand architecture.

Strategic Analysis & Retrosynthesis

The synthesis is designed around a "Core-First" approach. The 4'-fluorospiroindolinone scaffold
is constructed via a one-pot multicomponent reaction (MCR), ensuring atom economy.
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Subsequently, the podand "arms" are attached to the chemically distinct amide nitrogen of the
oxindole ring.

Structural Definition

 Building Block: 4'-Fluorospiro[indoline-3,4'-pyran] (Note: "4'-fluoro” here refers to the C4
position of the oxindole ring, derived from 4-fluoroisatin, following spiro-nomenclature
conventions where the oxindole is often primed or numbered distinctly).

e Podand Arm: Oligoethylene glycol chains (e.g., TEG) to impart cation binding capability and
water solubility.

Retrosynthetic Pathway

The target molecule is disassembled into three primary precursors:
» 4-Fluoroisatin: The source of the fluorinated oxindole core.

e CH-Acidic Carbonyls: Malononitrile and a 1,3-dicarbonyl (e.g., Dimedone) to form the pyran
ring.

» Electrophilic Podand Arm: Tosylated or halogenated polyethers.

Figure 1: Retrosynthetic strategy isolating the 4'-fluorospiroindolinone core as the primary
building block.

Experimental Protocols
Protocol A: Synthesis of the 4'-Fluorospiroindolinone
Core

Objective: To synthesize 2-amino-3-cyano-4'-fluoro-7,7-dimethyl-5-oxo0-5,6,7,8-
tetrahydrospiro[chromene-4,3'-indoline]-2'-one.

Mechanism: This reaction proceeds via a Knoevenagel condensation of 4-fluoroisatin and
malononitrile to form an isatylidene intermediate, followed by a Michael addition of dimedone
(in its enol form), and subsequent cyclization.
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Materials:

4-Fluoroisatin (1.0 mmol)

Malononitrile (1.1 mmol)

Dimedone (1.0 mmol)

Catalyst: DABCO (10 mol%) or Piperidine (drops)

Solvent: Ethanol (5 mL) or Ethanol/Water (1:1) for Green Chemistry compliance.

Step-by-Step Procedure:

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-
fluoroisatin (165 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol) in 5 mL of Ethanol.

o Catalyze: Add DABCO (11 mg, 0.1 mmol). Stir at room temperature for 10 minutes until the
solution turns dark red/orange (formation of isatylidene malononitrile).

o Addition: Add dimedone (140 mg, 1.0 mmol) to the reaction mixture.

o Reflux: Heat the mixture to reflux (80°C) for 60—90 minutes. Monitor reaction progress via
TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product usually precipitates as a solid.

o Work-up: Cool the reaction mixture to room temperature and then to 4°C in an ice bath for 30
minutes.

« Filtration: Filter the precipitate under vacuum. Wash the solid cake with cold ethanol (2 x 3
mL) and water (2 x 5 mL) to remove unreacted malononitrile and catalyst.

 Purification: Recrystallize from hot ethanol if necessary.

o Expected Yield: 85-92%

o Appearance: White to pale yellow crystalline solid.

Validation Point (NMR):
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e 1H NMR (DMSO-d6): Look for the disappearance of the dimedone CH2 signals (approx 2.5
ppm) and the appearance of the spiro-pyran peaks. The NH of the oxindole should appear
as a singlet around 10.5-11.0 ppm. The NH2 of the aminopyran ring appears as a broad
singlet at 7.0-7.2 ppm.

Protocol B: Podand Assembly via N-Alkylation

Objective: Functionalization of the N1-position of the oxindole core with a triethylene glycol
monomethyl ether chain.

Rationale: The N-H proton of the oxindole moiety is acidic (pKa ~18.5 in DMSO). Using a weak
base like K2CO3 in a polar aprotic solvent allows for selective alkylation at the nitrogen without
affecting the amino group on the pyran ring (which is less nucleophilic due to conjugation with
the nitrile and ester/lactone).

Materials:

4'-Fluorospiroindolinone Core (from Protocol A) (1.0 mmol)

2-(2-(2-Methoxyethoxy)ethoxy)ethyl bromide (MPEG3-Br) (1.2 mmol)

Base: Anhydrous Potassium Carbonate (K2C0O3) (2.0 mmol)

Catalyst: Potassium lodide (KI) (0.1 mmol) - Finkelstein condition to accelerate reaction.

Solvent: Dry DMF or Acetonitrile.
Step-by-Step Procedure:

o Activation: In a dried 25 mL flask, dissolve the spiro-core (1.0 mmol) in anhydrous DMF (5
mL). Add K2CO3 (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes.

o Alkylation: Add MPEG3-Br (1.2 mmol) and Kl (16 mg, 0.1 mmol) to the suspension.
o Reaction: Heat the mixture to 60°C for 4—6 hours.

o Note: Do not overheat (>80°C) to avoid O-alkylation of the pyran enolate system, though
N-alkylation is kinetically favored.
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e Quench: Pour the reaction mixture into crushed ice (50 g). Stir vigorously. The product may

precipitate or form an oil.

o Extraction: If an oil forms, extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic

layers with Brine (2 x 10 mL) to remove DMF.

e Drying: Dry over anhydrous Na2S0O4 and concentrate under reduced pressure.

 Purification: Purify via Column Chromatography (Silica Gel, MeOH/DCM 1:20).

Figure 2: Integrated workflow for the two-stage synthesis of spiroindolinone podands.

Biological Evaluation Guidelines

These fluorinated podands are often evaluated for antimicrobial activity (due to the spiro-core)

and cytotoxicity (MDM2 inhibition).

Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution Method (CLSI guidelines). Target Strains:S. aureus (Gram+), E.

coli (Gram-), C. albicans (Fungal).

Parameter

Specification

Inoculum Size

CFU/mL

Media

Mueller-Hinton Broth (MHB)

Compound Solvent

DMSO (Final concentration < 1%)

Concentration Range

0.5 pg/mL to 256 pug/mL (Serial 2-fold dilution)

Positive Control

Ciprofloxacin (Bacteria), Fluconazole (Fungi)

Readout

Visual turbidity or OD600 after 24h incubation at
37°C

Data Interpretation:

e Highly Active: MIC < 10 pg/mL
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e Moderately Active: MIC 10-64 pg/mL
e Inactive: MIC > 128 pg/mL

o Note: 4'-Fluorinated derivatives often show 2-4x lower MICs against Gram-positive bacteria
compared to non-fluorinated analogs due to increased lipophilicity facilitating membrane
penetration.

Structure-Activity Relationship (SAR) Insights

o Fluorine Effect: The 4'-F substitution (on the oxindole) prevents metabolic oxidation at that
position and increases the acidity of the NH (if unalkylated), strengthening hydrogen bonds.
In podands, the F atom modulates the electron density of the aromatic ring, affecting

stacking interactions with DNA or protein targets.

o Podand Chain Length: Longer chains (PEG-3 to PEG-6) generally improve water solubility
but may reduce membrane permeability. A PEG-3 (triethylene glycol) chain is often the
"sweet spot"” for balanced pharmacokinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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